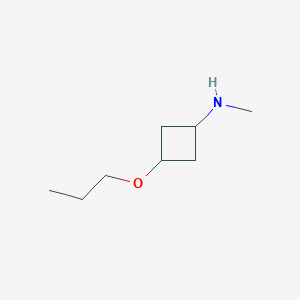![molecular formula C11H13N3O2 B14909101 N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)
N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is a compound that belongs to the class of oximes and hydrazones. These compounds are known for their significant biological and analytical properties. The presence of both oxime and hydrazone functional groups in this compound makes it an interesting subject for scientific research due to its potential to form various metal complexes .
Méthodes De Préparation
The synthesis of N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide involves the reaction of biacetyl monoxime with benzoic hydrazide in ethanol, with a few drops of glacial acetic acid added to the mixture. The solution is then refluxed for 8 hours to obtain the desired product
Analyse Des Réactions Chimiques
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide undergoes various chemical reactions, including complexation with transition metals such as cobalt (II), nickel (II), copper (II), and palladium (II). These reactions typically involve the formation of square planar or octahedral complexes, depending on the metal ion and reaction conditions . Common reagents used in these reactions include pyridine and other coordinating solvents. The major products formed are metal complexes with distinct spectral and magnetic properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxime and hydrazone functional groups provide multiple coordination sites, allowing the compound to act as a polydentate ligand. This leads to the formation of complexes with distinct geometries and properties, which can interact with biological targets or be used in analytical applications .
Comparaison Avec Des Composés Similaires
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is unique due to the presence of both oxime and hydrazone functional groups, which provide multiple coordination sites for metal complexation. Similar compounds include:
2-Hydroxy-N’-3-(hydroxyimino)butan-2-ylidene)benzohydrazide: Another compound with similar functional groups and coordination properties.
(2E,3E)-3-[(6-{[(1E,2E)-2-(hydroxyimino)-1-methylpropylidene]amino}-pyridin-2-yl)imino]butan-2-one oxime: A dioxime ligand with similar coordination abilities.
These compounds share the ability to form metal complexes, but N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is distinguished by its specific structural features and the resulting properties of its metal complexes.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N-[(E)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(9(2)14-16)12-13-11(15)10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,15)/b12-8+,14-9+ |
Clé InChI |
UIIJJIYQCSOSSY-MXOVAJDFSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/O)/C |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)
![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)








![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide](/img/structure/B14909094.png)
